molecular formula C18H19FN6 B6442748 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2640878-17-5

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6442748
CAS No.: 2640878-17-5
M. Wt: 338.4 g/mol
InChI Key: XJGYFTCMXZXLNU-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a piperazine ring, which is further modified with a 5-fluoro-2,6-dimethylpyrimidinyl group. The presence of these functional groups suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This can involve the reaction of a halogenated quinazoline derivative with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide.

    Attachment of the Pyrimidinyl Group: The final step involves the introduction of the 5-fluoro-2,6-dimethylpyrimidinyl group. This can be achieved through a coupling reaction using a suitable pyrimidinyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the pyrimidinyl group, potentially yielding dihydroquinazoline or reduced pyrimidinyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidinyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinazoline or reduced pyrimidinyl derivatives.

    Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. The presence of the quinazoline and pyrimidinyl groups suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. This compound could be evaluated for similar activities, particularly in the context of targeted therapies.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of other pharmacologically active compounds. Its unique structure makes it valuable in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is not fully elucidated but is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling pathways. The piperazine ring may enhance binding affinity and specificity, while the pyrimidinyl group could contribute to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline: Lacks the fluorine atom, which may affect its biological activity and pharmacokinetics.

  • **4-[4-(5-chloro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quin

Properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYFTCMXZXLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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